(3-Phenoxyphenyl)methyl prop-2-enoate
Overview
Description
(3-Phenoxyphenyl)methyl prop-2-enoate, also known as (3-Phenoxyphenyl)methacrylate, is an organic compound with the molecular formula C16H14O3 and a molecular weight of 254.28 g/mol . This compound is a versatile monomer used in polymer synthesis, particularly in the development of advanced coatings, adhesives, and resin formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenoxyphenyl)methyl prop-2-enoate typically involves the esterification of (3-Phenoxyphenyl)methanol with methacrylic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Phenoxyphenyl)methyl prop-2-enoate undergoes various chemical reactions, including:
Polymerization: The acrylate group in the compound promotes polymerization, allowing it to form long-chain polymers and copolymers.
Substitution Reactions: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used to initiate the polymerization process.
Substitution Reactions: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
Scientific Research Applications
(3-Phenoxyphenyl)methyl prop-2-enoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Phenoxyphenyl)methyl prop-2-enoate primarily involves its ability to undergo polymerization. The acrylate group promotes the formation of long-chain polymers, while the phenoxy group enhances the rigidity, thermal stability, and chemical resistance of the resulting polymers . These properties make it suitable for applications requiring durable and high-performance materials.
Comparison with Similar Compounds
Similar Compounds
- (2-Phenoxyphenyl)methyl prop-2-enoate
- (4-Phenoxyphenyl)methyl prop-2-enoate
- (3-Methoxyphenyl)methyl prop-2-enoate
Uniqueness
(3-Phenoxyphenyl)methyl prop-2-enoate is unique due to the position of the phenoxy group on the benzene ring, which provides a balance between reactivity and stability. This structural feature enhances the polymer’s refractive index and optical properties, making it suitable for high-precision optical components and coatings .
Properties
IUPAC Name |
(3-phenoxyphenyl)methyl prop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-2-16(17)18-12-13-7-6-10-15(11-13)19-14-8-4-3-5-9-14/h2-11H,1,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSPZNVFEYWSLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC1=CC(=CC=C1)OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624348 | |
Record name | (3-Phenoxyphenyl)methyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 2-Propenoic acid, (3-phenoxyphenyl)methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
409325-06-0 | |
Record name | 2-Propenoic acid, (3-phenoxyphenyl)methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (3-Phenoxyphenyl)methyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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